molecular formula C4F9NaO2S B8279492 1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, sodium salt (1:1) CAS No. 102061-82-5

1-Butanesulfinic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, sodium salt (1:1)

Cat. No. B8279492
M. Wt: 306.08 g/mol
InChI Key: KSGPZCLVYJGMFY-UHFFFAOYSA-M
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Patent
US06462228B1

Procedure details

A three necked 500 ml reaction flask, equipped with a reflux condenser, a stirrer, a thermometer and a heating mantle was charged with 30.2 g of C4F9SO2F (0.1 moles), 15.1 g Na2SO3 (0.12 moles), 16.8 g NaHCO3 (0.2 moles), 50 g EtOH and 50 g DI-water. The reaction mixture was degassed 3 times using nitrogen and aspirator vacuum. The mixture was then heated to 60° C. under a nitrogen atmosphere for 16 hours. A slightly yellow reaction mixture with a pH of 6.5 was obtained. EtOH was stripped off under reduced pressure using an aspirator vacuum (20 torr and temperature between 60-85° C.) and the temperature was kept below 110° C. in order to avoid thermal decomposition of the sulfinate product. 19F analysis indicated a yield of 65% sodium perfluorobutyl sulfinate and 25% sodium perfluorobutyl sulfonate.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
[Compound]
Name
DI-water
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
solvent
Reaction Step One
[Compound]
Name
sulfinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium perfluorobutyl sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([S:14](F)(=[O:16])=[O:15])([C:4]([C:7]([C:10]([F:13])([F:12])[F:11])([F:9])[F:8])([F:6])[F:5])([F:3])[F:2].[O-]S([O-])=O.[Na+:22].[Na+].C([O-])(O)=O.[Na+].FC(F)(S([O-])(=O)=O)C(F)(F)C(F)(F)C(F)(F)F.[Na+]>CCO>[F:3][C:1]([F:2])([S:14]([O-:16])=[O:15])[C:4]([F:5])([F:6])[C:7]([F:9])([F:8])[C:10]([F:13])([F:12])[F:11].[Na+:22] |f:1.2.3,4.5,6.7,9.10|

Inputs

Step One
Name
Quantity
30.2 g
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)F)S(=O)(=O)F
Name
Quantity
15.1 g
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Name
Quantity
16.8 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
DI-water
Quantity
50 g
Type
reactant
Smiles
Name
Quantity
50 g
Type
solvent
Smiles
CCO
Step Two
Name
sulfinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
sodium perfluorobutyl sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)[O-])F.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three necked 500 ml reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser, a stirrer
CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed 3 times
CUSTOM
Type
CUSTOM
Details
A slightly yellow reaction mixture with a pH of 6.5 was obtained
CUSTOM
Type
CUSTOM
Details
an aspirator vacuum (20 torr and temperature between 60-85° C.)
CUSTOM
Type
CUSTOM
Details
was kept below 110° C. in order

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(C(F)(F)F)(F)F)(F)F)(S(=O)[O-])F.[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.